5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride
描述
Its molecular formula is C₁₈H₁₈N₂O·HCl (base: C₁₈H₁₈N₂O, MW 278.35; HCl salt MW ~314.8). Key properties include a boiling point of 430.1°C (base form) and a hydrochloride salt form that enhances solubility for pharmaceutical applications .
Pharmacological Role: Demexiptiline is a second-generation tricyclic antidepressant (TCA) acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exhibits lower anticholinergic side effects compared to first-generation TCAs due to its modified side chain .
属性
IUPAC Name |
N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTHMUGFMPRTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939352 | |
| Record name | 2-{[(5H-Dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18059-99-9 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, O-[2-(methylamino)ethyl]oxime, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18059-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(5H-Dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMEXIPTILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULT22161QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Oxime Formation from 5H-Dibenzo[a,d]cyclohepten-5-one
The synthesis begins with the conversion of the parent ketone, 5H-dibenzo[a,d]cyclohepten-5-one, into its oxime derivative. This step employs hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine under reflux conditions. The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime (C=NHOH).
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Hydroxylamine hydrochloride | |
| Solvent | Pyridine | |
| Temperature | Reflux (~115°C) | |
| Time | 22 hours | |
| Yield | 85–90% (crude) |
The oxime intermediate is isolated via distillation of pyridine under reduced pressure, followed by ether extraction and recrystallization from benzene/light petroleum (40–60°C).
Alkylation of the Oxime Intermediate
The oxime’s oxygen is alkylated with β-(methylamino)ethyl chloride to introduce the 2-(methylamino)ethyl side chain. Sodamide (NaNH₂) in benzene facilitates deprotonation of the oxime, enabling nucleophilic substitution at the ethyl chloride’s terminal carbon.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | β-(Methylamino)ethyl chloride | |
| Base | Sodamide (NaNH₂) | |
| Solvent | Benzene | |
| Temperature | Room temperature | |
| Time | 4–6 hours | |
| Yield | 70–75% |
This step’s selectivity is critical to avoid over-alkylation or N-alkylation byproducts. The use of aprotic solvents like benzene minimizes side reactions.
Hydrochloride Salt Formation
The tertiary amine in the alkylated product is neutralized with hydrochloric acid to form the monohydrochloride salt. This step enhances the compound’s stability and water solubility.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Acid | Hydrochloric acid (HCl) | |
| Solvent | Ethanol/water mixture | |
| Temperature | 0–5°C (ice bath) | |
| Time | 1–2 hours | |
| Yield | 95–98% |
The product precipitates as a crystalline solid, which is filtered, washed with cold ethanol, and dried under vacuum.
Process Optimization and Critical Parameters
Solvent Selection
Temperature Control
Catalytic Enhancements
- Sodamide ’s strong basicity drives alkylation efficiency, but alternatives like potassium tert-butoxide (t-BuOK) may reduce side reactions.
Analytical Validation of the Final Product
Structural Confirmation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) : >98% purity under isocratic conditions (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
- Melting Point : 185–187°C (consistent with literature).
Comparative Analysis with Analogous Compounds
The synthesis mirrors methods for structurally related tricyclic antidepressants. For example, noxiptyline hydrochloride (CAS 4985-15-3) follows an identical pathway but uses β-(dimethylamino)ethyl chloride instead of the methylamino derivative. This substitution alters the amine’s basicity and salt stability, necessitating adjusted HCl stoichiometry during neutralization.
Industrial-Scale Considerations
化学反应分析
Oxime Formation from 5-Keto Precursor
The compound originates from the reaction of 5-keto-10,11-dihydrodibenzo-[a,d]cycloheptene with hydroxylamine hydrochloride under reflux in pyridine :
Key Parameters
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxime formation | Pyridine, 22 h reflux | 5-oximino-10,11-dihydrodibenzo-[a,d]cycloheptene | ~85% |
The oxime intermediate (melting point: 167–169°C) is isolated via recrystallization from benzene/light petroleum .
Alkylation of Oxime Intermediate
The oxime undergoes nucleophilic substitution with β-(dimethylamino)ethyl chloride in the presence of sodamide :
Reaction Conditions
-
Base : Sodamide (7.8 g)
-
Solvent : Benzene, 16 h reflux
-
Product Isolation : Distillation under reduced pressure (160–164°C at 0.05 mmHg) .
Hydrochloride Salt Formation
The free base is converted to the monohydrochloride salt via treatment with hydrochloric acid :
Properties of Final Product
| Parameter | Value |
|---|---|
| Melting Point | 185–187°C |
| Molecular Weight | 330.85 g/mol |
| Solubility | Water-soluble (hydrochloride form) |
Thermal Decomposition
Heating above 200°C induces decomposition, releasing toxic gases (NO, HCl) :
Degradation Byproducts
-
Nitrogen oxides (NO)
-
Hydrochloric acid (HCl)
-
Charred organic residues
Hydrolytic Stability
The oxime group (-NOH) is susceptible to hydrolysis under acidic or alkaline conditions, reverting to the parent ketone :
Hydrolysis Rates
| Condition | Half-Life |
|---|---|
| pH 1 (HCl) | 12 h |
| pH 13 (NaOH) | 8 h |
Nucleophilic Substitution
The oxime’s hydroxylamine moiety participates in alkylation reactions with electrophiles (e.g., alkyl halides) :
Reactivity Comparison
| Electrophile | Reaction Rate (k, s) |
|---|---|
| Methyl iodide | 2.5 × 10 |
| Benzyl chloride | 1.1 × 10 |
Reductive Reactions
Catalytic hydrogenation reduces the oxime to an amine :
Conditions : 60 psi H, ethanol, 6 h.
科学研究应用
Neuropharmacology
The compound has been studied for its effects on the central nervous system, particularly in relation to cholinergic signaling pathways. Its structural similarity to other compounds that modulate acetylcholine receptors suggests potential applications in treating cognitive disorders.
- Cognitive Enhancement : Research indicates that compounds similar to 5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride may enhance cognitive function by modulating cholinergic activity. This could be beneficial in conditions such as Alzheimer's disease and other dementias, where cholinergic deficits are prominent.
Antidepressant Effects
Recent studies have explored the antidepressant potential of related compounds, suggesting that they may exert rapid antidepressant effects through mechanisms involving glutamate receptor modulation and the mTOR signaling pathway.
- Case Study : A study demonstrated that scopolamine, a muscarinic antagonist, produced rapid antidepressant effects mediated by specific brain regions involved in mood regulation. While not directly tested on this compound, the underlying mechanisms may be relevant for exploring its antidepressant properties .
Neuroprotective Properties
The compound's ability to interact with neurotrophic factors suggests it may have neuroprotective effects, potentially safeguarding neurons from damage induced by oxidative stress or excitotoxicity.
- Research Findings : In vitro studies have indicated that related oxime derivatives can upregulate brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth . This indicates a pathway through which this compound might exert protective effects against neurodegenerative processes.
Safety Profile and Toxicity Assessment
Understanding the safety profile of any new compound is essential before clinical applications can be considered. Toxicological studies are necessary to evaluate the safety of this compound.
- Preliminary Data : Initial assessments of similar compounds indicate varying degrees of toxicity depending on dosage and administration route. Future studies should focus on long-term exposure and potential side effects associated with this compound.
Potential Research Directions
- Clinical Trials : Further exploration through clinical trials focusing on cognitive enhancement and antidepressant effects.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action, particularly concerning receptor interactions.
- Combination Therapies : Research into combining this compound with other therapeutic agents to enhance efficacy and reduce potential side effects.
作用机制
5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression. The molecular targets involved include norepinephrine transporters, which are inhibited by this compound, leading to increased norepinephrine levels .
相似化合物的比较
Noxiptilin (CAS 4985-15-3)
- Structure: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime monohydrochloride.
- Molecular Formula : C₁₉H₂₂N₂O·HCl (MW 330.85).
- Key Differences: The dimethylaminoethyl group increases lipophilicity compared to the methylaminoethyl group in Demexiptiline. Melting Point: 185–187°C, suggesting differences in crystallinity and solubility .
- Pharmacology: Marketed as Agedal (Bayer), it shares antidepressant activity but exhibits stronger anticholinergic effects due to the dimethylamino group .
LM 2922 (CAS 25410-69-9)
- Structure: 5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)propyl]oxime monohydrochloride.
- Molecular Formula : C₂₀H₂₄N₂O·HCl.
- No pharmacological data available, but structural modifications suggest varied pharmacokinetics .
Analogues with Heterocyclic Substituents
Morpholinylethyl Derivative (CAS 24570-09-0)
- Structure: O-[2-(4-morpholinyl)ethyl]oxime monohydrochloride.
- Molecular Formula : C₂₁H₂₃ClN₂O₂.
- Limited toxicity data available .
Pyrrolidinylethyl Derivative (CAS 25410-65-5)
- Structure: O-[2-(1-pyrrolidinyl)ethyl]oxime monohydrochloride.
- Molecular Formula : C₂₁H₂₃ClN₂O.
- Key Differences :
Parent Compounds and Isomers
Dibenzosuberenone (CAS 2222-33-5)
- Structure : 5H-Dibenzo[a,d]cyclohepten-5-one (lacking the oxime side chain).
- Molecular Formula : C₁₅H₁₂O.
- Key Differences: Serves as the synthetic precursor for oxime derivatives. No antidepressant activity; used in organic synthesis (e.g., oxime formation via hydroxylamine reactions) .
5H-Dibenzo[a,c]cyclohepten-5-one (CAS 4444-43-3)
- Structure : Isomer with ketone at the [a,c] position instead of [a,d].
- Molecular Formula : C₁₅H₁₀O.
- Key Differences :
Comparative Data Table
Research Findings and Limitations
- Synthetic Accessibility: Demexiptiline and analogues are synthesized via oxime formation from dibenzosuberenone, with side chains introduced via alkylation (e.g., ).
- Toxicity Gaps: Limited toxicological data exist for newer derivatives (e.g., morpholinylethyl), necessitating further safety studies .
- Clinical Performance: Noxiptilin’s anticholinergic effects limit its use compared to Demexiptiline, highlighting the impact of side-chain modifications .
生物活性
5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride, with the molecular formula and CAS number 18059-99-9, is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, interaction with biological systems, and relevant case studies.
Structural Characteristics
The compound features a dibenzo[a,d]cycloheptene core, which contributes to its chemical properties. The presence of the oxime functional group enhances its potential interactions within biological systems. The hydrochloride form increases solubility in aqueous environments, facilitating its use in various applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation. This interaction could imply potential antidepressant or anxiolytic effects.
- Pharmacological Profile : The oxime group may participate in hydrogen bonding with biomolecules, influencing the compound's pharmacological profile. Such interactions can affect drug-receptor binding and subsequent biological responses.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Demexiptiline hydrochloride | Dibenzo[a,d]cycloheptene | Antidepressant properties |
| 5H-Dibenzo[b,e]cyclohepten-5-one | Dibenzo[b,e]cycloheptene | Neuroprotective effects |
| 1-Amino-2-methylbenzene oxime | Aromatic oxime | Antimicrobial activity |
This compound stands out due to its specific bicyclic structure combined with the methylamino substitution, potentially offering distinct pharmacological effects not found in other similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity : A study demonstrated that compounds similar to 5H-dibenzo[a,d]cyclohepten-5-one derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels .
- Neuroprotective Effects : Research has indicated that certain dibenzo[a,d]cycloheptene derivatives possess neuroprotective properties, potentially through antioxidant mechanisms and inhibition of neuroinflammation .
- Synthesis and Characterization : A detailed synthesis protocol highlighted the compound's formation through multi-step reactions involving key reagents such as sodamide and β-(dimethylamino) ethyl chloride. The synthesis process is crucial for producing this compound for further biological testing .
常见问题
Basic: What are the recommended synthetic pathways for preparing 5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride?
The synthesis typically involves two stages: (1) formation of the oxime intermediate and (2) hydrochlorination.
- Oxime Formation : React 5H-Dibenzo[a,d]cyclohepten-5-one with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 4–6 hours). Use sodium acetate as a base to neutralize HCl byproducts .
- Alkylation : Introduce the methylaminoethyl group via nucleophilic substitution. For example, treat the oxime with 2-(methylamino)ethyl chloride in dry DMF at 50°C under nitrogen, using K₂CO₃ as a base .
- Hydrochlorination : Precipitate the monohydrochloride salt by bubbling dry HCl gas into the reaction mixture in anhydrous diethyl ether. Confirm salt formation via elemental analysis or ion chromatography .
Advanced: How can researchers resolve discrepancies in reported pharmacological activity data for this compound?
Discrepancies may arise from variations in stereochemistry, impurity profiles, or assay conditions.
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) to verify enantiomeric purity. Impurities <0.5% are critical for receptor-binding studies .
- Impurity Profiling : Employ LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to identify byproducts like dibenzosuberone (Imp. B(EP), CAS 1210-35-1) or demethylated analogs .
- Assay Standardization : Cross-validate results using reference standards (e.g., USP/EP-certified materials) and replicate assays under controlled buffer conditions (pH 7.4, 37°C) .
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
A multi-technique approach is required:
- NMR : Confirm the oxime proton (δ 8.2–8.5 ppm in DMSO-d₆) and methylaminoethyl group (δ 2.5–3.0 ppm for N–CH₂–) .
- IR : Detect oxime O–H stretching (3200–3400 cm⁻¹) and C=N absorption (1640–1690 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical values (e.g., m/z 365.18 for C₂₀H₂₁N₂O₂·HCl) .
Advanced: How should researchers design stability studies to assess degradation pathways under varying storage conditions?
Adopt ICH Q1A(R2) guidelines with modifications for lab-scale studies:
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation using HPLC-DAD to detect hydrolyzed oxime or oxidized amine groups .
- Kinetic Modeling : Use Arrhenius plots (40°C, 50°C, 60°C) to predict shelf life. A 10°C increase typically doubles degradation rates .
- Solid-State Stability : Perform PXRD to detect polymorphic changes in the hydrochloride salt after 6 months at 25°C/60% RH .
Basic: What are the critical safety considerations when handling this compound in the laboratory?
- Hazard Analysis : Conduct a risk assessment per ACS guidelines, focusing on diazo intermediates (explosive potential) and HCl gas exposure .
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Handle HCl gas in a ventilated fume hood with scrubbers .
- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: What computational methods are suitable for predicting receptor-binding interactions of this compound?
- Docking Studies : Use AutoDock Vina with homology models of H1 or 5-HT₂ receptors. Parameterize the oxime group with GAFF2 force fields .
- MD Simulations : Run 100 ns simulations in GROMACS (TIP3P water model) to assess ligand stability in the binding pocket. Analyze RMSD and hydrogen-bond persistence .
- QSAR Models : Train models on analogs (e.g., cyproheptadine derivatives) to predict logP (target: ~3.5) and pKa (amine group: ~9.2) .
Basic: How can researchers validate purity for in vitro pharmacological assays?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% methanol/30% 0.1 M ammonium acetate (pH 6.8). Accept purity ≥98% .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor oxime formation in real time .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using a central composite design. Prioritize factors affecting yield (e.g., HCl gas flow rate) .
- Crystallization Control : Use anti-solvent addition (ether:ethanol 3:1) with controlled cooling (0.5°C/min) to ensure uniform crystal size .
Basic: What are the key physicochemical properties influencing bioavailability?
- LogP : Predicted ~3.1 (via XlogP3-AA), indicating moderate lipophilicity .
- Solubility : ~2.3 mg/mL in water (pH 7.4) due to hydrochloride salt. Use co-solvents (e.g., 10% PEG 400) for in vivo studies .
- pKa : Amine group pKa ~9.0; oxime proton pKa ~11.5 .
Advanced: How can researchers address conflicting data in metabolic stability assays across species?
- In Vitro Models : Compare liver microsomes from rat, human, and dog. Use LC-MS/MS to quantify N-demethylation (major pathway) and oxime hydrolysis .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 via fluorometric assays. IC₅₀ values >10 µM suggest low interaction risk .
- Species Scaling : Apply allometric scaling (e.g., rat-to-human CL₋hepatic) with correction for plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
